Picrasinoside A

Beschreibung

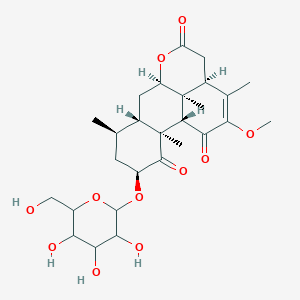

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

83543-82-2 |

|---|---|

Molekularformel |

C27H38O11 |

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione |

InChI |

InChI=1S/C27H38O11/c1-10-6-14(36-25-20(32)19(31)18(30)15(9-28)37-25)24(34)27(4)12(10)7-16-26(3)13(8-17(29)38-16)11(2)22(35-5)21(33)23(26)27/h10,12-16,18-20,23,25,28,30-32H,6-9H2,1-5H3/t10-,12+,13+,14+,15?,16-,18?,19?,20?,23+,25?,26-,27+/m1/s1 |

InChI-Schlüssel |

WURBSTOWFYGBJO-JTVQRTMTSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC5C(C(C(C(O5)CO)O)O)O |

Kanonische SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC5C(C(C(C(O5)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Picrasinoside A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasinoside A, a quassinoid glucoside first isolated from Picrasma ailanthoides, has emerged as a molecule of interest within the natural products community. Quassinoids, a class of highly oxygenated triterpenoids, are known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological assessment of this compound. It details the experimental protocols for its extraction and purification and presents available data on its biological effects. Furthermore, this document outlines the key signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Discovery and Sourcing

This compound was first discovered and isolated from the bark of Picrasma ailanthoides Planchon, a plant belonging to the Simaroubaceae family.[1][2] The initial investigation into the bitter principles of this plant led to the identification of this novel quassinoid glucoside.[1]

Isolation and Purification

The isolation of this compound is a multi-step process involving extraction and chromatographic techniques. The following protocol is based on the original discovery and subsequent methodologies for quassinoid isolation.

Experimental Protocol: Isolation of this compound

2.1.1. Plant Material and Extraction

-

Fresh bark of Picrasma ailanthoides is collected.[1]

-

The collected bark is extracted with methanol (B129727) at room temperature.[1]

-

The resulting methanol extract is concentrated to yield a residue.[1]

-

To remove nonpolar constituents, the residue is subjected to hexane (B92381) extraction.[1]

2.1.2. Chromatographic Purification

-

The hexane-extracted residue is subjected to column chromatography on a Sephadex LH-20 column, with methanol as the eluent.[1]

-

Fractions containing the crude this compound are collected and combined.

-

Further purification is achieved through re-chromatography of the amorphous compound on a silica (B1680970) gel column.[1]

-

The elution is performed using a solvent system of chloroform-methanol-water (50:14:3, v/v, lower layer).[1]

-

Fractions are monitored by thin-layer chromatography (TLC) to identify and isolate pure this compound.

Diagram: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Structural Elucidation

Biological Activity and Potential Therapeutic Applications

While specific in-depth studies on the biological activities of this compound are limited, the aglycone, Picrasin B, has shown significant clastogenic activity in Chinese hamster lung cells.[1] Quassinoids as a class are known for a wide range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.

Potential Anti-inflammatory and Anticancer Activity

Extracts from Picrasma quassioides have demonstrated anti-inflammatory and anticancer activities.[3][4] These effects are often attributed to the modulation of key signaling pathways.

Table 1: Potential Biological Activities of this compound based on Quassinoid Class

| Biological Activity | Potential Target | Implication |

|---|---|---|

| Anti-inflammatory | NF-κB, MAPK signaling pathways | Inhibition of pro-inflammatory cytokine production |

| Anticancer | Apoptosis and cell cycle regulation | Induction of programmed cell death in cancer cells |

| Neuroprotective | Oxidative stress pathways | Protection of neuronal cells from damage |

Signaling Pathways

Based on the known mechanisms of action for other quassinoids and natural products, this compound may exert its biological effects through the modulation of several key signaling pathways.

4.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Diagram: Potential Inhibition of the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by this compound.

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.

Diagram: Potential Modulation of the MAPK Signaling Pathway

Caption: Potential modulation of the MAPK pathway by this compound.

Conclusion and Future Directions

This compound represents a promising lead compound from a well-known medicinal plant. While its initial discovery and isolation have been documented, there is a clear need for further research to fully elucidate its pharmacological potential. Future studies should focus on:

-

Developing optimized and scalable isolation protocols.

-

Conducting comprehensive spectroscopic analysis to provide a complete dataset for structural confirmation.

-

Performing in-depth in vitro and in vivo studies to quantify its anti-inflammatory, anticancer, and neuroprotective activities.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Such research will be invaluable for advancing our understanding of this natural product and for its potential development as a therapeutic agent.

References

- 1. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Picrasinoside H, a new quassinoid glucoside, and related compounds from the stem wood of Picrasma ailanthoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Picrasinoside A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasinoside A is a quassinoid glucoside isolated from the stem bark of Picrasma quassioides, a plant with a history of use in traditional medicine.[1] Quassinoids are a class of bitter compounds known for their complex structures and diverse biological activities, including antitumor, anti-inflammatory, and insecticidal properties.[1][2] this compound, with its unique glycosidic structure, presents a compound of significant interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental methodologies of this compound.

Chemical Properties

This compound is characterized by a complex polycyclic quassinoid backbone attached to a glucose moiety. This glycosylation influences its solubility and bioavailability compared to its aglycone, Picrasin B.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C27H38O11 | [1] |

| Molecular Weight | 538.6 g/mol | [1] |

| CAS Number | 83543-82-2 | [1] |

| Appearance | White powder | Inferred from typical properties of isolated natural products |

| Solubility | Soluble in methanol (B129727), ethanol, and DMSO. Poorly soluble in water. | Inferred from general solubility of similar glycosides[3][4][5] |

Spectroscopic Data

Biological Activities and Signaling Pathways

This compound is reported to possess antitumor and anti-inflammatory properties.[7] While specific studies on the signaling pathways of this compound are limited, the mechanisms of structurally similar quassinoids, particularly Picrasidine I, have been investigated, providing valuable insights into the potential pathways modulated by this compound.

Antitumor Activity and Apoptosis Induction

This compound is expected to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, a form of programmed cell death. Based on studies of the closely related compound Picrasidine I, this compound likely induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8][9]

Key Signaling Pathways in Apoptosis:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, including ERK, JNK, and p38, is a crucial regulator of cell proliferation and apoptosis.[8][10][[“]][12] Picrasidine I has been shown to modulate the phosphorylation of ERK and JNK, leading to the activation of downstream apoptotic events.[1]

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key survival pathway that is often dysregulated in cancer.[13] Inhibition of this pathway by compounds like Picrasidine I promotes apoptosis.[1][8]

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cell survival.[14][15][16] Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory and antitumor effects of natural products.[17][18]

Below is a diagram illustrating the potential signaling pathways involved in this compound-induced apoptosis, based on the known effects of related compounds.

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely mediated through the inhibition of key inflammatory pathways, such as the NF-κB and MAPK pathways.[[“]][14][19][20] These pathways regulate the expression of pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, and COX-2.

Below is a diagram illustrating the general workflow for evaluating the anti-inflammatory activity of this compound.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the chemical and biological properties of this compound.

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Picrasma quassioides.

-

Extraction: The dried and powdered stem bark of P. quassioides is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

-

Structure Confirmation: The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antitumor Activity Assay (MTT Assay)

The cytotoxicity of this compound against cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory effect of this compound can be evaluated using the carrageenan-induced paw edema model in rodents.[22]

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: Animals are divided into groups and orally or intraperitoneally administered with this compound at different doses (e.g., 10, 25, 50 mg/kg), a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion

This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Its unique chemical structure and biological activities warrant further in-depth investigation. This technical guide provides a foundational understanding of this compound to aid researchers in their future studies. Further research should focus on elucidating the specific molecular targets and signaling pathways of this compound, as well as on optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 83543-82-2 [smolecule.com]

- 8. Picrasidine I Triggers Heme Oxygenase-1-Induced Apoptosis in Nasopharyngeal Carcinoma Cells via ERK and Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A Review on Picrosides Targeting NFκB and its Proteins for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Characterization, antioxidant and antitumor activities of phenolic compounds from Amomum villosum Lour. [frontiersin.org]

- 22. Anti-Inflammatory Activity of Raphanus sativus L in Acute and Chronic Experimental Models in Albino Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Picrasinoside A from Picrasma ailanthoides: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasinoside A, a quassinoid glucoside isolated from the bark of Picrasma ailanthoides, stands as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural source, isolation, and putative mechanisms of action. This document synthesizes available data to support further research and drug development endeavors. Due to the limited specific data on this compound, this guide also incorporates general methodologies and plausible signaling pathways based on related compounds to provide a foundational framework for future studies.

Introduction

Picrasma ailanthoides, also known as Japanese bitterwood, is a plant belonging to the Simaroubaceae family. It has been a source of various bioactive compounds, most notably quassinoids, which are known for their bitter taste and diverse pharmacological effects. This compound is one such quassinoid glucoside that has been isolated from this plant. While research on this compound is not as extensive as for other quassinoids, its structural characteristics suggest potential for biological activity, making it a candidate for further investigation in drug discovery programs.

Chemical Profile of Picrasma ailanthoides

Picrasma ailanthoides is a rich source of various secondary metabolites. The primary classes of compounds isolated from this plant include:

-

Quassinoids: A group of degraded triterpenes known for their bitter taste and a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Besides this compound, other quassinoids like picrasin B have been identified.

-

Alkaloids: Canthinone and β-carboline alkaloids have also been reported, contributing to the plant's overall pharmacological profile.

Table 1: Major Chemical Constituents of Picrasma ailanthoides

| Compound Class | Examples | Plant Part |

| Quassinoids | This compound, Picrasin B | Bark, Wood |

| Alkaloids | Canthinone derivatives, β-carboline derivatives | Bark, Wood |

This compound: Isolation and Physicochemical Properties

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from the bark of Picrasma ailanthoides, based on initial discovery reports and standard chromatographic techniques.

I. Plant Material Collection and Preparation:

-

Collect fresh bark of Picrasma ailanthoides.

-

Air-dry the bark at room temperature and then grind it into a coarse powder.

II. Extraction:

-

Macerate the powdered bark with methanol (B129727) at room temperature for an extended period (e.g., several days).

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and perform a liquid-liquid partition with hexane (B92381) to remove nonpolar constituents.

III. Chromatographic Purification:

-

Subject the aqueous layer to column chromatography on a suitable resin (e.g., Diaion HP-20), eluting with a gradient of water and methanol to perform initial fractionation.

-

Further purify the fractions containing this compound using silica (B1680970) gel column chromatography. A typical mobile phase would be a mixture of chloroform, methanol, and water in a specific ratio (e.g., 8:2:0.2 v/v/v).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

Physicochemical Data

Specific quantitative data for this compound is not extensively available in the literature. The following table summarizes the known information.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C28H40O13 |

| Appearance | Amorphous powder |

| Solubility | Soluble in methanol |

Biological Activity and Putative Mechanism of Action

While specific studies on the biological activities of this compound are limited, the quassinoid class of compounds is known for a range of effects, including anti-inflammatory and cytotoxic activities. The aglycone of this compound, picrasin B, has shown significant clastogenic activity (the ability to induce chromosomal breaks) in cell cultures.

Putative Signaling Pathways

Based on the known mechanisms of other natural products with similar structural features and biological activities, it is plausible that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.

4.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasinoside A, a novel quassinoid glucoside, stands as a prominent member of the diverse family of natural products isolated from plants of the Picrasma genus, notably Picrasma ailanthoides (also known as Picrasma quassioides). Quassinoids, a class of highly oxygenated triterpenoids, have garnered significant attention within the scientific community for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound and its related compounds, focusing on their chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic quassinoid core structure linked to a glucose moiety. Its chemical formula is C27H38O11, and it has a molecular weight of 538.59 g/mol . The glycosidic linkage is susceptible to hydrolysis, either enzymatically (e.g., with β-glucosidase) or under acidic conditions, yielding its aglycone, Picrasin B, and a glucose molecule. The presence of the sugar moiety significantly influences the solubility and bioavailability of the parent compound.

A variety of other quassinoids and alkaloids have been isolated from Picrasma quassioides, including but not limited to Picrasinoside B, C, and H, as well as β-carboline and canthinone alkaloids. The structural diversity among these related compounds contributes to their varied biological activities.

Biological Activities and Therapeutic Potential

While extensive research has been conducted on various compounds from Picrasma quassioides, specific quantitative data for this compound's biological activities remains an active area of investigation. However, studies on related compounds provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Compounds isolated from Picrasma quassioides have demonstrated significant anti-inflammatory properties. The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

While specific IC50 values for this compound in NO inhibition assays are not yet widely reported, related bis-β-carboline alkaloids from the same plant, such as quassidines, have shown potent inhibitory activity on the production of NO, TNF-α, and IL-6.

Anticancer Activity

The anticancer potential of quassinoids and alkaloids from Picrasma quassioides is a major focus of research. The cytotoxic effects of these compounds are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Although specific IC50 values for this compound against different cancer cell lines are still emerging in the literature, its aglycone, Picrasin B, has been shown to possess clastogenic activity, suggesting a potential role in inducing chromosomal damage in cancer cells. Furthermore, related dimeric alkaloids like picrasidine I have demonstrated cytotoxic effects on oral squamous cell carcinoma and nasopharyngeal carcinoma cells by inducing cell cycle arrest and apoptosis.

Experimental Protocols

Isolation and Purification of this compound and Related Compounds

The isolation of this compound and other quassinoids from Picrasma quassioides typically involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., stem bark) is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, including:

-

Column Chromatography: Silica gel and Sephadex LH-20 column chromatography are commonly used for initial separation.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for the preparative isolation and purification of alkaloids and other compounds from Picrasma quassioides extracts.

-

The workflow for a typical isolation process is depicted in the following diagram:

Figure 1. General workflow for the isolation of compounds from Picrasma quassioides.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

The experimental workflow for the MTT assay is illustrated below:

Figure 2. Workflow of the MTT assay for cytotoxicity testing.

In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide Inhibition)

The Griess assay is a widely used method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.

-

Incubation: The plate is incubated for a specified time (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution). This reaction forms a colored azo dye.

-

Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control, and the IC50 value is determined.

The following diagram outlines the Griess assay workflow:

Figure 3. Workflow of the Griess assay for nitric oxide inhibition.

Signaling Pathways

The biological effects of quassinoids and related compounds are often mediated through the modulation of key cellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, studies on related compounds from Picrasma quassioides and other natural products provide a framework for potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines. Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway.

Figure 4. Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes several key kinases such as ERK, JNK, and p38. Aberrant activation of these pathways is often associated with cancer and inflammatory diseases. Some natural products have been shown to modulate MAPK signaling to exert their therapeutic effects. For instance, picrasidine I has been reported to induce apoptosis in cancer cells through the modulation of JNK and ERK pathways.

Figure 5. Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound and its related compounds from Picrasma quassioides represent a promising class of natural products with significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. While preliminary studies on related compounds are encouraging, further research is imperative to fully elucidate the pharmacological profile of this compound. Future investigations should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

A deeper understanding of this compound and its congeners will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

The Biosynthesis of Picrasinoside A: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Picrasinoside A, a quassinoid glucoside with significant biological activities. Due to the limited direct research on this compound's biosynthesis, this guide integrates findings from the broader field of quassinoid and terpenoid biochemistry to present a scientifically grounded putative pathway. This document is intended to serve as a foundational resource for further research and development in the field.

Introduction to this compound and Quassinoids

This compound is a member of the quassinoid family, a group of highly oxygenated and structurally complex triterpenoids found predominantly in plants of the Simaroubaceae family. Quassinoids are known for their bitter taste and a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound is a glycoside, consisting of a quassinoid aglycone, picrasin B, attached to a glucose molecule. The biosynthesis of such complex natural products is a multi-step enzymatic process, starting from simple precursors and involving a series of cyclizations, oxidations, and group transfers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in four main stages:

-

Formation of the Triterpenoid Precursor (2,3-Oxidosqualene): This initial stage is common to all triterpenoids and begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form the 30-carbon hydrocarbon, squalene, which is subsequently epoxidized to 2,3-oxidosqualene (B107256).

-

Formation of the Protolimonoid Intermediate (Melianol): Recent research on the biosynthesis of quassinoids in Ailanthus altissima has elucidated the initial committed steps of the pathway, which are shared with the biosynthesis of limonoids[1][2]. This stage involves the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase (OSC) to form a tirucallane-type triterpenoid. This is followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s) to yield the protolimonoid, melianol (B1676181).

-

Proposed Conversion of Melianol to Picrasin B: This is the most speculative part of the pathway and involves a series of complex enzymatic reactions to convert the protolimonoid skeleton into the highly modified picrasane (B1241345) scaffold of picrasin B. These transformations are likely catalyzed by a suite of enzymes, including additional CYP450s, dehydrogenases, and reductases, leading to ring cleavage, lactone formation, and extensive oxygenation.

-

Glycosylation of Picrasin B to this compound: The final step is the attachment of a glucose moiety to the picrasin B aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose unit from UDP-glucose to a specific hydroxyl group on the picrasin B molecule.

The overall proposed pathway is depicted in the following diagram:

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway are largely uncharacterized. However, data from the characterization of the early-stage quassinoid biosynthetic enzymes in Ailanthus altissima and homologous enzymes from other terpenoid pathways can provide valuable benchmarks for researchers.

| Enzyme Class | Enzyme Name (from A. altissima) | Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) | Reference |

| Oxidosqualene Cyclase | AaTS | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | N/A | N/A | [1][2] |

| Cytochrome P450 | AaCYP71CD4 | Tirucalla-7,24-dien-3β-ol | Oxidized Intermediate | N/A | N/A | [1][2] |

| Cytochrome P450 | AaCYP71BQ17 | Oxidized Intermediate | Melianol | N/A | N/A | [1][2] |

| UDP-Glycosyltransferase | UGT73C11 (Medicago truncatula) | Triterpenoid Saponin | Saponin Glucoside | 13.4 ± 1.2 | 0.042 ± 0.001 | Representative data |

N/A: Data not available in the cited literature.

Experimental Protocols

The elucidation of the early steps in quassinoid biosynthesis provides a roadmap for the characterization of the entire this compound pathway. The following protocols are based on the methodologies employed in the key reference study[1][2].

Identification of Candidate Genes via Transcriptome Analysis

-

RNA Extraction and Sequencing: Isolate total RNA from various tissues of Picrasma ailanthoides (e.g., leaves, stems, roots). Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into a reference transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

-

Identification of Candidate Genes: Identify unigenes encoding enzymes of interest (OSCs, CYP450s, UGTs) based on sequence homology to known genes from other plant species. Co-expression analysis can be used to identify genes that are coordinately expressed with known pathway genes.

Functional Characterization of Enzymes by Heterologous Expression in Nicotiana benthamiana

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from P. ailanthoides cDNA using PCR and clone them into a suitable plant expression vector (e.g., pEAQ-HT).

-

Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens. Infiltrate the Agrobacterium cultures into the leaves of 4-6 week old N. benthamiana plants. For multi-enzyme pathways, co-infiltrate multiple constructs.

-

Metabolite Extraction: Harvest the infiltrated leaf tissue after 5-7 days. Homogenize the tissue in a suitable solvent (e.g., ethyl acetate) and extract the metabolites.

-

Metabolite Analysis: Analyze the crude extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products. Compare the retention times and mass spectra with authentic standards, if available.

The following diagram illustrates the general workflow for enzyme discovery and characterization:

Detailed Look at the Early Biosynthetic Steps

The initial, experimentally supported steps of quassinoid biosynthesis are detailed below:

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a valuable framework for future research. The elucidation of the early steps in quassinoid biosynthesis has opened the door for the discovery of the downstream enzymes that lead to the vast diversity of quassinoid structures. Future work should focus on:

-

Identification and characterization of the CYP450s and other enzymes responsible for the conversion of melianol to picrasin B in Picrasma ailanthoides.

-

Discovery and characterization of the specific UDP-glycosyltransferase that catalyzes the final glycosylation of picrasin B to form this compound.

-

Reconstitution of the entire pathway in a heterologous host, such as yeast or E. coli, to enable the sustainable production of this compound and related compounds for pharmacological studies and drug development.

This technical guide serves as a starting point for these exciting avenues of research, with the ultimate goal of harnessing the biosynthetic machinery of nature to produce valuable therapeutic agents.

References

- 1. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 2. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

Picrasinoside A: A Deep Dive into its Pharmacological Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Picrasinoside A, a quassinoid glucoside isolated from plants of the Picrasma genus, belongs to a class of bitter compounds that have garnered significant interest for their diverse pharmacological activities. Quassinoids, including picrasinosides, are complex, highly oxygenated triterpenoids primarily found in the Simaroubaceae family. While extensive research has been conducted on the therapeutic potential of various quassinoids, specific data on this compound remains limited in publicly available scientific literature. This technical guide aims to provide an in-depth overview of the known and potential pharmacological activities of this compound, drawing insights from studies on closely related picrasinosides and other quassinoids. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential avenues for future investigation into the therapeutic applications of this compound.

Pharmacological Activities of Related Quassinoids

Anti-Cancer Potential

Numerous quassinoids have exhibited significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, inhibition of protein synthesis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Cytotoxicity of Selected Quassinoids Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Bruceantin | RPMI-8226 (Human myeloma) | 2.5 - 5.0 mg/kg (in vivo) | [1] |

| Dehydrocrenatidine | A2780 (Human ovarian cancer) | 2.02 ± 0.95 μM | [1] |

| Dehydrocrenatidine | SKOV3 (Human ovarian cancer) | 11.89 ± 2.38 μM | [1] |

| Nigakinone | HepG2 (Human liver cancer) | Not specified | [1] |

| Methylnigakinone | HepG2 (Human liver cancer) | Not specified | [1] |

It is important to note that a study investigating several quassinoids from the stems of Picrasma quassioides found that none of the tested compounds, which included some picrasinosides, exhibited cytotoxic activity at concentrations up to 50 μM[2]. This highlights the structural specificity of the cytotoxic effects within the quassinoid class and underscores the need for direct evaluation of this compound.

Anti-Inflammatory Activity

Inflammation is a critical factor in the pathogenesis of numerous diseases. Several compounds isolated from Picrasma quassioides have demonstrated potent anti-inflammatory effects. The mechanisms underlying this activity often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

One of the key mechanisms of anti-inflammatory action for compounds from P. quassioides is the interruption of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) phosphorylation pathways[3]. For instance, certain β-carboline alkaloids from P. quassioides have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner[4][5].

While direct data on this compound is lacking, a study on various quassinoids from P. quassioides stems indicated no inhibitory activity on nitric oxide production at concentrations up to 30 μM[2].

Antiviral Properties

Quassinoids have also been investigated for their potential antiviral activities. For example, some quassinoids from Picrasma javanica have shown inhibitory activity against the viral protein R (Vpr) of the Human Immunodeficiency Virus-1 (HIV-1)[6]. However, there is currently no specific information available regarding the antiviral effects of this compound.

Signaling Pathways

The pharmacological effects of quassinoids are often attributed to their ability to modulate critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The MAPK family includes three main subfamilies: ERK, JNK, and p38. Dysregulation of these pathways is frequently observed in cancer.

Experimental Protocols

For researchers interested in investigating the pharmacological potential of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., phosphorylation of key proteins).

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB, total NF-κB, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Directions

While specific pharmacological data for this compound is currently limited, the broader class of quassinoids exhibits a rich and diverse range of biological activities that warrant further investigation. The anti-cancer and anti-inflammatory potential demonstrated by related compounds provides a strong impetus for the systematic evaluation of this compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of high-purity this compound to enable robust biological testing.

-

In Vitro Screening: Conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines and in various inflammatory and viral models to determine its IC50 values and therapeutic indices.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and viral infections.

The structural complexity and potent biological activities of quassinoids continue to make them a promising source for the discovery of new therapeutic agents. A thorough investigation into the pharmacological potential of this compound could unveil a novel candidate for the development of future medicines.

References

- 1. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Exploration of Picrasinoside A: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide on the Putative In Silico Analysis of Picrasinoside A, a Quassinoid with Therapeutic Potential

This whitepaper provides a comprehensive technical overview of a hypothetical in silico investigation into this compound, a natural quassinoid with reported anti-inflammatory and anticancer properties. Given the limited direct in silico studies on this specific compound, this guide synthesizes established computational methodologies and data from closely related quassinoids to present a plausible research framework. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural products.

Introduction to this compound

This compound is a quassinoid, a class of bitter, degraded triterpenoids found in plants of the Simaroubaceae family.[1] These compounds are known for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] The complex structure of quassinoids presents a compelling scaffold for drug design, and in silico methods offer a rapid and cost-effective approach to elucidating their mechanisms of action and predicting their pharmacokinetic profiles.

This guide will outline a hypothetical in silico workflow for this compound, focusing on its potential as an inhibitor of key proteins implicated in cancer and inflammation. The methodologies described include molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

In Silico Methodologies: Detailed Experimental Protocols

This section details the proposed computational protocols for the comprehensive analysis of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in predicting the binding affinity and interaction patterns of a ligand with its target protein.

Objective: To predict the binding affinity and interaction of this compound with key therapeutic targets. Based on studies of related quassinoids like Bruceantinol (B162264), which have shown potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), this protein is a primary target of interest.[3][4][5] Other relevant targets in inflammatory and cancer pathways include Nuclear Factor-kappa B (NF-κB), Janus Kinase 2 (JAK2), and Extracellular Signal-regulated Kinase 2 (ERK2).

Protocol: Molecular Docking of this compound against STAT3 using AutoDock Vina

-

Preparation of the Receptor (STAT3):

-

The three-dimensional crystal structure of human STAT3 is obtained from the Protein Data Bank (PDB). A suitable structure, such as PDB ID: 6NUQ, would be selected.[6]

-

Using molecular modeling software such as UCSF Chimera, water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed and assigned.

-

The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

-

-

Preparation of the Ligand (this compound):

-

The 2D structure of this compound is obtained from chemical databases like PubChem or drawn using chemical drawing software. The SMILES (Simplified Molecular Input Line Entry System) string for this compound would be used: CC1C(C(C(C(O1)CO)O)O)O)OC2C(C3(C(CC2O)C4(C(=O)C=C(C4CC3=O)C)OC)C)C.

-

The 2D structure is converted to a 3D structure and energy minimized using a force field like MMFF94.

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The prepared ligand is saved in the PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of STAT3. The coordinates and dimensions of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file or through blind docking followed by focused docking.

-

-

Docking Simulation:

-

AutoDock Vina is used to perform the docking simulation. The configuration file includes the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (typically set to 8 or higher).

-

Vina will generate a set of binding poses for this compound within the STAT3 active site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

The docking results are visualized using software like PyMOL or Discovery Studio.

-

The binding pose with the lowest binding energy is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of STAT3.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

Objective: To assess the stability of the this compound-STAT3 complex and to characterize the dynamic interactions between the ligand and the protein.

Protocol: Molecular Dynamics Simulation of the this compound-STAT3 Complex using GROMACS

-

System Preparation:

-

The docked complex of this compound and STAT3 with the best binding affinity is selected as the starting structure.

-

The complex is placed in a cubic or dodecahedron simulation box.

-

The box is solvated with a suitable water model, such as TIP3P.

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

The energy of the entire system is minimized using the steepest descent algorithm to remove any steric clashes or inappropriate geometries.

-

-

Equilibration:

-

The system is equilibrated in two phases:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble: The pressure of the system is coupled to a barostat to bring it to the target pressure (e.g., 1 bar). Position restraints are gradually released.

-

-

-

Production MD Run:

-

A production MD simulation is run for a significant duration (e.g., 100 ns) without any restraints. Trajectory data is saved at regular intervals.

-

-

Analysis of Trajectories:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD plot indicates that the system has reached equilibrium.[7][8][9]

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein upon ligand binding.[7][8]

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between this compound and STAT3 are analyzed to identify stable interactions.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex.

-

ADMET Prediction

ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.

Objective: To predict the ADMET profile of this compound to evaluate its drug-likeness.

Protocol: ADMET Prediction using Web-Based Tools

-

Input:

-

The SMILES string of this compound is used as the input for various ADMET prediction web servers.

-

-

Prediction using SwissADME:

-

The SwissADME web server is utilized to predict a wide range of properties, including:

-

Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

-

Lipophilicity: Consensus Log P.

-

Water Solubility: LogS.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor prediction.

-

Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule, Egan rule.

-

Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

-

-

-

Prediction using admetSAR:

-

The admetSAR web server can provide predictions for a broader range of ADMET properties, including:

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor profiles.

-

Toxicity: Ames toxicity, carcinogenicity, hERG inhibition.[10]

-

-

-

Data Analysis:

-

The predicted ADMET parameters are compiled and analyzed to assess the overall drug-likeness and potential liabilities of this compound.

-

Data Presentation: Quantitative In Silico Data

The following tables summarize hypothetical quantitative data that could be generated from the in silico studies described above. The values for this compound are illustrative and based on data from related quassinoids, such as Bruceantinol, where available.[3][4]

Table 1: Molecular Docking Results of this compound against Key Therapeutic Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| STAT3 | 6NUQ[6] | -9.5 | LYS591, GLU638, SER636 |

| NF-κB (p50/p65) | 1VKX[11] | -8.8 | ARG57, LYS147, GLU217 |

| JAK2 | 6BBV[12] | -8.2 | LEU932, GLY935, VAL863 |

| ERK2 (MAPK1) | 2ERK[13] | -7.9 | LYS54, GLN105, ASP164 |

Table 2: Molecular Dynamics Simulation Stability Metrics for the this compound-STAT3 Complex (100 ns Simulation)

| Metric | Average Value | Interpretation |

| Protein RMSD | 2.5 Å | Indicates overall stability of the protein structure. |

| Ligand RMSD | 1.8 Å | Suggests the ligand remains stably bound in the active site. |

| Average H-Bonds | 3 | Implies consistent hydrogen bonding interactions contributing to binding. |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 538.57 g/mol | Violates Lipinski's rule (>500) |

| LogP (Consensus) | 1.25 | Good lipophilicity |

| Water Solubility (LogS) | -3.5 | Moderately soluble |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | Yes | Potential for efflux by P-glycoprotein |

| Lipinski Violations | 1 | Generally considered drug-like |

| Ames Toxicity | Non-toxic | Low mutagenic potential |

| hERG Inhibition | No | Low risk of cardiotoxicity |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and the in silico experimental workflow.

Signaling Pathways

Experimental Workflow

Discussion

The hypothetical in silico analysis presented in this guide outlines a robust framework for evaluating the therapeutic potential of this compound. The molecular docking studies would provide initial insights into the binding capabilities of this compound against key protein targets, with STAT3 being a particularly promising candidate based on evidence from related quassinoids. The predicted high binding affinity suggests that this compound could be a potent inhibitor.

Molecular dynamics simulations would further strengthen these findings by demonstrating the stability of the protein-ligand complex over time. Stable RMSD and persistent hydrogen bonding would indicate a favorable and lasting interaction, reinforcing the docking predictions.

The ADMET predictions offer a critical early assessment of the drug-likeness of this compound. While the hypothetical results suggest good oral absorption and low toxicity, the violation of Lipinski's rule due to its molecular weight and its potential as a P-glycoprotein substrate are factors that would require consideration and potential optimization in a drug development program.

It is crucial to reiterate that the quantitative data presented here are illustrative. The absence of direct in silico studies on this compound necessitates this modeled approach. The protocols and analyses detailed, however, are based on established and widely used computational methods in drug discovery.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, in silico evaluation of this compound. The outlined methodologies for molecular docking, molecular dynamics simulation, and ADMET prediction represent a standard and effective workflow for the initial assessment of natural product drug candidates. The putative findings suggest that this compound holds promise as a modulator of key signaling pathways involved in cancer and inflammation, warranting further experimental validation to confirm these computational predictions. The integration of such in silico approaches early in the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutics derived from natural sources.

References

- 1. Janus kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Quassinoids as Promising Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 8. researchgate.net [researchgate.net]

- 9. 2023.igem.wiki [2023.igem.wiki]

- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

Picrasinoside A: A Technical Guide to its Mechanism of Action

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Picrasinoside A is limited. This guide synthesizes available data on closely related quassinoids and alkaloids from Picrasma quassioides, primarily Picrasidine I, to infer the potential mechanisms of this compound. This approach is based on the structural and functional similarities within this class of compounds.

Introduction

This compound is a member of the quassinoid family, a group of bitter, degraded triterpenoids found in plants of the Simaroubaceae family. These compounds, isolated from plants such as Picrasma quassioides, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing on evidence from studies on its chemical relatives. The primary focus will be on its effects on key signaling pathways that regulate cellular processes such as inflammation, apoptosis, and cell cycle progression.

Core Mechanisms of Action

Based on studies of related compounds, the mechanism of action of this compound is likely multifaceted, involving the modulation of several key signaling pathways. The primary proposed activities are anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds from Picrasma quassioides are thought to be mediated primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Proposed Mechanism:

-

Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex.

-

Prevention of IκBα Degradation: This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

-

Sequestration of NF-κB: As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Pro-inflammatory Genes: The lack of nuclear NF-κB leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Anticancer Activity

The anticancer effects of related compounds like Picrasidine I are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are regulated by a complex network of signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway.

Apoptosis is induced through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence from Picrasidine I suggests a strong involvement of the intrinsic pathway and modulation of the MAPK/JNK signaling cascade.[1]

Proposed Mechanism:

-

MAPK Pathway Modulation: this compound may downregulate the phosphorylation of JNK (c-Jun N-terminal kinase), a key component of the MAPK pathway.[1]

-

Bcl-2 Family Regulation: This leads to an increased expression of pro-apoptotic proteins (e.g., Bak, Bim) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1]

-

Mitochondrial Disruption: The altered balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential.[1]

-

Caspase Activation: This triggers the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade (caspase-9 and caspase-3).[1]

-

Apoptosis Execution: Activated caspases execute the apoptotic program, leading to cell death.[1]

Caption: Proposed apoptosis induction pathway by this compound.

Studies on Picrasidine I have shown that it can induce cell cycle arrest at the G2/M phase.[1] This prevents cancer cells from dividing and proliferating.

Proposed Mechanism:

-

Downregulation of Cyclins and CDKs: this compound may lead to the downregulation of key cell cycle regulatory proteins, including Cyclin A, Cyclin B, CDK4, and CDK6.[1]

-

G2/M Phase Arrest: The reduction in these proteins disrupts the normal progression of the cell cycle, causing cells to accumulate in the G2/M phase.[1]

Caption: Proposed mechanism of cell cycle arrest by this compound.

Quantitative Data

Quantitative data for this compound is scarce. The following table summarizes available IC50 values for related quassinoids and alkaloids from Picrasma quassioides.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Picrasidine I | Oral Squamous Carcinoma | Cell Viability | Dose-dependent reduction at 20, 30, and 40 μM | [1] |

| Quassidines I | - | Cytotoxicity | 35.6 μM | |

| Quassidines J | - | Cytotoxicity | 104.4 μM | |

| Dehydrocrenatidine | A2780 (Ovarian Cancer) | Cytotoxicity | 2.02 ± 0.95 μM | |

| Dehydrocrenatidine | SKOV3 (Ovarian Cancer) | Cytotoxicity | 11.89 ± 2.38 μM | |

| Nigakinone | HepG2 (Liver Cancer) | Cytotoxicity | Not specified | |

| Methylnigakinone | HepG2 (Liver Cancer) | Cytotoxicity | Not specified | |

| Bruceantin | RPMI-8226 (Myeloma) | Cytotoxicity | 2.5 and 5.0 mg/kg (in vivo) | |

| 4-methoxy-5-hydroxy-6-one | - | DPPH radical scavenging | 84.037 μM |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to elucidate the mechanism of action of this compound, based on protocols for similar compounds.

Extraction and Isolation of Quassinoids

-

Source Material: Dried and powdered stems of Picrasma quassioides.

-

Extraction:

-

The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

-

-

Isolation:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of chloroform-methanol.

-

Fractions are collected and further purified by preparative high-performance liquid chromatography (HPLC) to isolate individual quassinoids.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Cells are treated with this compound for 24 hours, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blot Analysis

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-JNK, JNK, Bcl-2, Bax, Caspase-3, Cyclin A, CDK4, β-actin).

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on related quassinoids and alkaloids from Picrasma quassioides provides a strong foundation for its putative biological activities. It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB pathway and anticancer effects by inducing apoptosis via modulation of the MAPK/JNK signaling pathway and causing cell cycle arrest. Further research is warranted to specifically delineate the molecular targets and signaling cascades directly affected by this compound, which will be crucial for its potential development as a therapeutic agent.

References

The Biological Activity of Picrasinoside A: A Technical Whitepaper for Researchers